molecular formula C11H23NO B13221968 2-[(2-Methylbutyl)amino]cyclohexan-1-ol

2-[(2-Methylbutyl)amino]cyclohexan-1-ol

Cat. No.: B13221968
M. Wt: 185.31 g/mol
InChI Key: BDGIMXGQVNKTLN-UHFFFAOYSA-N
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Description

2-[(2-Methylbutyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C₁₁H₂₃NO It is a cyclohexanol derivative with an amino group substituted by a 2-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylbutylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 2-methylbutylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a suitable catalyst like palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbutyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexane derivative.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

2-[(2-Methylbutyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with only a hydroxyl group.

    Cyclohexanone: The oxidized form of cyclohexanol.

    2-Aminocyclohexanol: A similar compound with an amino group directly attached to the cyclohexane ring.

Uniqueness

2-[(2-Methylbutyl)amino]cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, along with the 2-methylbutyl substitution

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(2-methylbutylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-9(2)8-12-10-6-4-5-7-11(10)13/h9-13H,3-8H2,1-2H3

InChI Key

BDGIMXGQVNKTLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1CCCCC1O

Origin of Product

United States

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